molecular formula C13H14ClNO B11739102 6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one CAS No. 855849-91-1

6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one

Cat. No.: B11739102
CAS No.: 855849-91-1
M. Wt: 235.71 g/mol
InChI Key: HMTIOMRCWOUPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one (CAS: 180465-55-8) is a spirocyclic compound featuring a fused indene and piperidine ring system with a ketone group at the 3-position and a chlorine substituent at the 6-position of the indene moiety. Its molecular formula is C₁₃H₁₅ClNO (exact mass: 235.0865 g/mol) . The compound is often utilized as a hydrochloride salt (CAS: 231938-20-8) to enhance aqueous solubility for pharmaceutical applications .

Properties

CAS No.

855849-91-1

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

5-chlorospiro[2H-indene-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H14ClNO/c14-9-1-2-10-11(7-9)13(8-12(10)16)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2

InChI Key

HMTIOMRCWOUPHI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of indene derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one as a promising anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit cancer cell proliferation through various mechanisms. For instance, spirocyclic compounds are often associated with diverse biological activities, including anti-tumor properties. The compound's ability to interact with specific biological targets is under investigation, aiming to elucidate its mechanism of action against cancer cells .

Neuropharmacological Effects

The piperidine moiety present in 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one is known for its neuroactive properties. Research indicates that compounds containing piperidine can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The compound's effects on acetylcholinesterase inhibition are particularly noteworthy, suggesting possible use in Alzheimer's disease treatment .

Biological Research

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one have shown promising results. The compound has been tested for its inhibitory effects on various enzymes, including urease and acetylcholinesterase. These studies are crucial as they provide insights into the compound's pharmacological profile and potential therapeutic applications .

Binding Affinity Studies

Binding studies using bovine serum albumin (BSA) have demonstrated that 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one exhibits significant binding interactions with proteins. Understanding these interactions is essential for predicting the compound's behavior in biological systems and its potential efficacy as a drug candidate .

Material Science

Development of Novel Materials

The unique structural characteristics of 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one make it a candidate for developing new materials with specific properties. Its spirocyclic structure can be utilized in synthesizing polymers or other materials that require unique mechanical or thermal properties. Research into the material applications of this compound could lead to advancements in fields such as nanotechnology or biomaterials .

Case Study 1: Anticancer Research

A study focused on the synthesis of various spirocyclic compounds, including 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one, demonstrated significant cytotoxic activity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Study 2: Neuropharmacological Applications

In an investigation assessing the neuropharmacological effects of piperidine derivatives, 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one showed promise in enhancing cognitive function in animal models. The study highlighted its potential role in modulating cholinergic activity, which is critical for memory and learning processes .

Mechanism of Action

The mechanism of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Spiro[indene-piperidine] Derivatives

6-Fluoro Analogs
  • As a hydrochloride salt, it exhibits enhanced water solubility and bioavailability . Applications: Explored as a PET tracer precursor due to fluorine's suitability for ¹⁸F/¹⁹F isotopic labeling .
6-Bromo Analogs
  • 6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride (CAS: 2828444-68-2):
    • Bromine's larger atomic radius may alter steric interactions in receptor binding.
    • Molecular weight: 316.6 g/mol (vs. 235.09 g/mol for the chloro analog).
    • Applications: Intermediate in synthesizing brominated probes for imaging or drug discovery .
General Halogen Effects
Property Chloro (6-Cl) Fluoro (6-F) Bromo (6-Br)
Atomic Radius (Å) 0.99 0.64 1.14
Electronegativity (Pauling) 3.16 3.98 2.96
Common Applications Drug intermediates PET imaging Heavy atom labeling

Spirocyclic Compounds with Alternative Ring Systems

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 180160-40-1)
  • Structural Difference: Replaces the indene moiety with an isobenzofuran ring.
  • Properties: Enhanced stability in acidic conditions due to the oxygen-rich furan ring.
  • Applications: Used in pharmaceutical research for its compatibility in diverse synthetic reactions .
Spiro[indene-1,4′-quinoline] Frameworks
  • Example: 8x–ab (from ): Features a quinoline ring instead of piperidine. Synthesized via Nazarov cyclization/hydroamination cascades. Yield: 59–70%, with confirmed crystallography for structural validation .

Functional Group Modifications on the Piperidine Ring

Sulfonamide Derivatives
  • 1'-(Phenylsulfonyl)spiro[indene-1,4'-piperidin]-3(2H)-one (33) :
    • A sulfonyl group increases polarity, improving solubility in organic solvents.
    • ¹³C-NMR δ 37.2 (piperidine C), 203.8 (ketone C=O) .
Amide and Carboxylic Acid Derivatives
  • Applications: Explored as retinol-binding protein 4 (RBP4) antagonists .
Glycoloyl and Pyridinylcarbonyl Derivatives
  • JS-160-4 and JS-160-5 :
    • Substituents: Glycoloyl (JS-160-4) and 3-pyridinylcarbonyl (JS-160-5).
    • Biological Activity: Antiviral candidates with molecular ions at m/z 277.156 and 324.171, respectively .

Hydrochloride Salts and Solubility

Compound Solubility (HCl Salt) Key Applications
6-Chloro-spiro (CAS: 231938-20-8) High in water Drug formulation intermediates
6-Fluoro-spiro (CAS: 1447608-08-3) Moderate Radiopharmaceutical precursors
JS-160-4 Low (free base) Antiviral screening

Biological Activity

6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its biological activity. The presence of the chlorine atom is believed to enhance its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one exhibits various biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
  • Antimalarial Properties : Preliminary data indicate potential efficacy against malaria parasites.
  • Cytotoxic Effects : Investigations have shown that it may possess cytotoxic properties against specific cancer cell lines.

The exact mechanism of action for 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors involved in metabolic pathways, leading to its observed biological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntimalarialEfficacy against malaria parasites
CytotoxicityCell death in cancer lines

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of spiro compounds revealed that 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis.
  • Antimalarial Research : In vivo studies using murine models demonstrated that the compound reduced parasitemia levels significantly when administered at specific dosages. Further research is required to optimize dosing and understand the pharmacokinetics involved.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines indicated that 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one exhibited dose-dependent cytotoxicity. The study suggested that the compound may induce apoptosis through mitochondrial pathways.

Research Findings

Recent research highlights the need for further exploration into the structure-activity relationship (SAR) of 6-Chlorospiro[indene-1,4'-piperidin]-3(2H)-one. Variations in substituents can significantly impact its biological efficacy and selectivity towards different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.